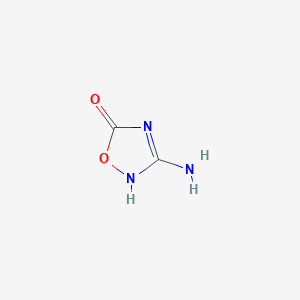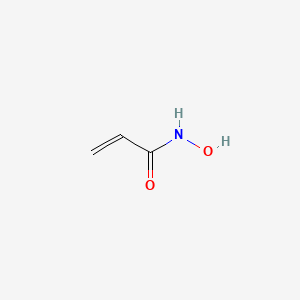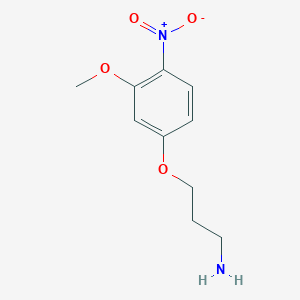
3-amino-2H-1,2,4-oxadiazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “3-amino-2H-1,2,4-oxadiazol-5-one” is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “3-amino-2H-1,2,4-oxadiazol-5-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the yield and purity of the compound. Detailed synthetic routes are often optimized to achieve the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques. These methods ensure consistent quality and quantity, meeting the demands of various applications. The industrial production may involve continuous flow reactors, automated systems, and stringent quality control measures.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The reactions of “this compound” yield various products depending on the type of reaction and conditions used. These products are often characterized by techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Aplicaciones Científicas De Investigación
Chemistry: “3-amino-2H-1,2,4-oxadiazol-5-one” is used as a reagent in organic synthesis, facilitating the formation of complex molecules. It is also studied for its reactivity and mechanism in various chemical reactions.
Biology: In biological research, “this compound” is investigated for its potential effects on cellular processes and pathways. It may be used in studies related to enzyme inhibition, signal transduction, and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may serve as a lead compound in drug discovery and development.
Industry: Industrially, “this compound” is utilized in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in manufacturing processes.
Mecanismo De Acción
The mechanism of action of “3-amino-2H-1,2,4-oxadiazol-5-one” involves its interaction with specific molecular targets It may bind to enzymes, receptors, or other proteins, modulating their activity The pathways involved can include signal transduction, gene expression, and metabolic regulation
Comparación Con Compuestos Similares
- Compound A (CID 12345678)
- Compound B (CID 23456789)
- Compound C (CID 34567890)
Comparison: “3-amino-2H-1,2,4-oxadiazol-5-one” stands out due to its unique molecular structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity. These differences highlight its potential for specific applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
3-amino-2H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c3-1-4-2(6)7-5-1/h(H3,3,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJWCGRUQOIQQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)ON1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)ON1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid](/img/structure/B7893843.png)

[(oxan-4-yl)methyl]amine](/img/structure/B7893857.png)
[(oxan-4-yl)methyl]amine](/img/structure/B7893865.png)

![N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine](/img/structure/B7893884.png)
